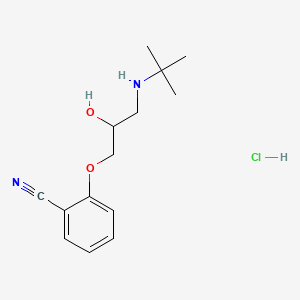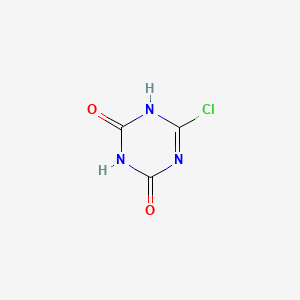
6-Cloro-1,3,5-triazin-2,4(1H,3H)-diona
Descripción general
Descripción
“6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione” is a variant of 1,3,5-triazine derivatives. These compounds are known for their biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . This can be achieved through conventional methods or using microwave irradiation, which results in the desired products in less time, with good yield and higher purity .Aplicaciones Científicas De Investigación
Herbicidas y Fotoestabilizadores de Polímeros
Las 1,3,5-triazinas, incluido el cloruro de cianúrico, encuentran aplicaciones en la producción de herbicidas y como fotoestabilizadores de polímeros {svg_1}. Estos compuestos juegan un papel crucial en la protección de los cultivos y la mejora de la estabilidad de los polímeros expuestos a la radiación UV.
Propiedades Antitumorales
Inhibición de la Aromatasa
Ciertas 1,3,5-triazinas exhiben actividad inhibitoria de la aromatasa. Estos compuestos son relevantes en afecciones relacionadas con las hormonas y el tratamiento del cáncer {svg_3}.
Potencial de Medicamentos Mediado por Sideróforos
- 1,3,5-Triazina 6: Promete ser un fármaco mediado por sideróforos, potencialmente ayudando en el aislamiento de hierro microbiano {svg_4}.
Antagonistas del Receptor 1 del Factor Liberador de Corticotropina
- Estructura general 7: Demuestra una potente actividad antagonista del receptor 1 del factor liberador de corticotropina, lo que tiene implicaciones en los trastornos relacionados con el estrés {svg_5}.
Antagonistas de la Leucotrieno C4
- Compuestos de tipo 8: Exhiben una potente actividad contra el leucotrieno C4 (LTC4), proporcionando protección contra las lesiones gástricas {svg_6}.
Inhibición de Trypanosoma brucei
- Sustrato 10: Muestra actividad in vitro contra Trypanosoma brucei, el parásito responsable de la Tripanosomiasis Africana Humana {svg_7}.
En resumen, las aplicaciones del cloruro de cianúrico abarcan diversas áreas, desde el tratamiento del cáncer hasta el desarrollo de fármacos y la protección de cultivos. Su estructura química única lo convierte en un compuesto valioso para la investigación científica y las aplicaciones prácticas {svg_8}. Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar!
Mecanismo De Acción
Target of Action
It is known that some 1,3,5-triazines display important biological properties . For example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties .
Mode of Action
It is known that 1,3,5-triazines can interact with their targets via sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Biochemical Pathways
Some 1,3,5-triazines have been found to exhibit antitumor activity, suggesting they may interact with pathways related to cell proliferation and apoptosis .
Result of Action
Some 1,3,5-triazines are known to have antitumor properties, suggesting that they may induce cell death or inhibit cell proliferation in certain types of cancer cells .
Análisis Bioquímico
Biochemical Properties
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazine derivatives, including 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione, have been shown to exhibit antimicrobial, antimalarial, and anticancer activities . These interactions often involve the inhibition of specific enzymes or the disruption of protein functions, leading to the desired biochemical effects.
Cellular Effects
The effects of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazine derivatives have been observed to inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis . Additionally, they can modulate immune responses and exhibit antimicrobial properties by disrupting the cellular processes of pathogens.
Molecular Mechanism
At the molecular level, 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, triazine derivatives have been shown to inhibit enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but its degradation products can also exhibit biological activity . Long-term studies have shown that continuous exposure to this compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biological activity. For example, triazine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on cellular processes.
Transport and Distribution
The transport and distribution of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, which facilitate its uptake and accumulation in target cells . The distribution of this compound within different tissues can also affect its therapeutic and toxic effects, as well as its overall pharmacokinetics.
Subcellular Localization
The subcellular localization of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, triazine derivatives have been shown to localize in the nucleus, where they can interact with DNA and other nuclear proteins to exert their effects on gene expression and cellular processes.
Propiedades
IUPAC Name |
6-chloro-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-1-5-2(8)7-3(9)6-1/h(H2,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHNHFNGJCKAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=NC(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219194 | |
| Record name | 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69125-10-6 | |
| Record name | 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69125-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069125106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


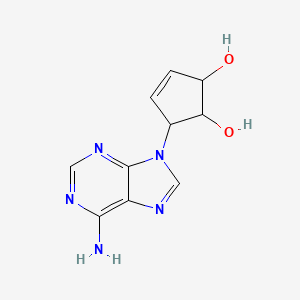

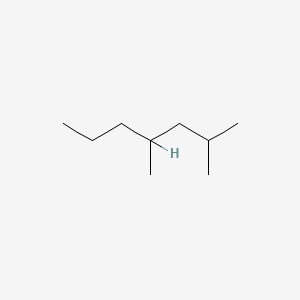
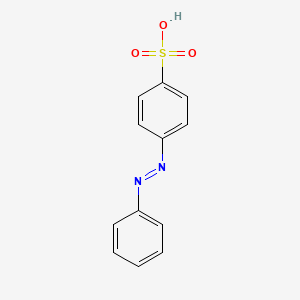
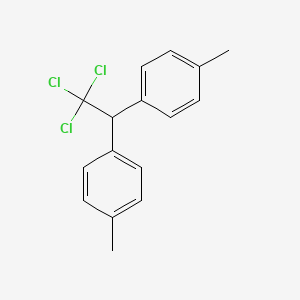
![[(7R,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1204458.png)
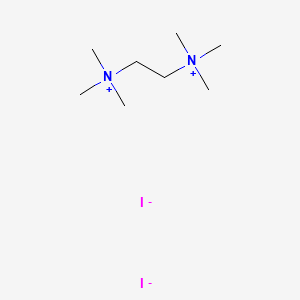
![[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine](/img/structure/B1204461.png)

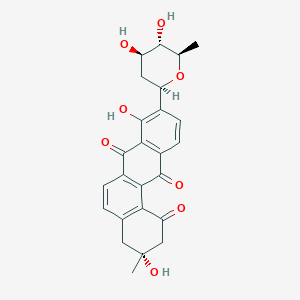
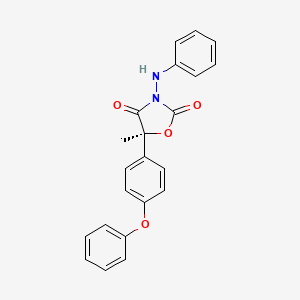
![1,2,3,4-Tetrahydrobenzo[a]fluorene](/img/structure/B1204468.png)

